1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a pyridazinyl group substituted with a 4-chlorophenyl moiety and a pyridinyl group attached to the piperidine ring. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, hydrazine hydrate, pyridine-3-carboxylic acid, and piperidine.
Step 1: Formation of 4-chlorophenylhydrazine by reacting 4-chlorobenzaldehyde with hydrazine hydrate under reflux conditions.
Step 2: Cyclization of 4-chlorophenylhydrazine with diethyl malonate to form 6-(4-chlorophenyl)pyridazin-3-one.
Step 3: Conversion of 6-(4-chlorophenyl)pyridazin-3-one to 6-(4-chlorophenyl)pyridazin-3-yl chloride using thionyl chloride.
Step 4: Reaction of 6-(4-chlorophenyl)pyridazin-3-yl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyridazinyl and piperidine moieties are crucial for binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
- Activity: Variations in the halogen substituent (chlorine, fluorine, bromine) can significantly affect the compound’s pharmacological profile and chemical reactivity.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-5-3-15(4-6-17)19-7-8-20(26-25-19)27-12-9-16(10-13-27)21(28)24-18-2-1-11-23-14-18/h1-8,11,14,16H,9-10,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQXSLRECDCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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